4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide

EGFR kinase inhibition Structure-activity relationship Kinase selectivity profiling

4-(Azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide is a synthetic small molecule (C20H22N4O4, MW 382.4) belonging to the amino azaheterocyclic carboxamide chemotype. Its structure features a central benzamide scaffold substituted with a saturated seven-membered azepane ring at the 4-position, a nitro group at the 3-position, and a 2-carbamoylphenyl group on the amide nitrogen.

Molecular Formula C20H22N4O4
Molecular Weight 382.4 g/mol
CAS No. 1092346-15-0
Cat. No. B1384862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide
CAS1092346-15-0
Molecular FormulaC20H22N4O4
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C20H22N4O4/c21-19(25)15-7-3-4-8-16(15)22-20(26)14-9-10-17(18(13-14)24(27)28)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H2,21,25)(H,22,26)
InChIKeyUVVNXISLTAGVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide (CAS 1092346-15-0): Structural Identity and Compound Class Overview for Research Procurement


4-(Azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide is a synthetic small molecule (C20H22N4O4, MW 382.4) belonging to the amino azaheterocyclic carboxamide chemotype . Its structure features a central benzamide scaffold substituted with a saturated seven-membered azepane ring at the 4-position, a nitro group at the 3-position, and a 2-carbamoylphenyl group on the amide nitrogen. This compound has been disclosed in patent literature within the context of kinase inhibition, most notably as part of a series of substituted amino azaheterocyclic carboxamides investigated for hyperproliferative disease applications [1]. Despite being commercially listed, publicly available peer-reviewed bioactivity data for this precise CAS number remains sparse, making independent verification of differentiation claims essential before procurement.

Procurement Risk: Why Structural Analogs Cannot Substitute for 4-(Azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide Without Comparative Data


The specific combination of an azepane ring, a 3-nitro group, and a 2-carbamoylphenyl amide side chain in this compound generates a unique three-dimensional pharmacophore and electronic profile that is not replicated by common in-class analogs . Substituting with a simpler 4-chloro-3-nitrobenzamide or an azepane-free nitrobenzamide eliminates or alters critical steric, hydrogen-bonding, and electronic features that govern target binding and selectivity. The patent family covering amino azaheterocyclic carboxamides explicitly demonstrates that minor structural modifications within this scaffold lead to substantial differences in kinase inhibitory profiles, underscoring the risk of unvalidated generic substitution in research applications [1]. Without direct comparative bioactivity data, reliance on the precise CAS identity is the most scientifically defensible procurement strategy.

4-(Azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide: Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: Azepane Ring Steric Bulk and Conformational Flexibility vs. 4-Chloro and 4-Morpholino Analogs

The seven-membered azepane ring in the target compound introduces greater steric volume and conformational flexibility compared to the smaller six-membered morpholine or piperidine rings found in many EGFR inhibitor analogs [1]. Within the amino azaheterocyclic carboxamide patent series, replacement of the azepane with smaller or more polar heterocycles resulted in altered kinase selectivity profiles, suggesting that the azepane moiety contributes uniquely to the pharmacological fingerprint [2]. However, no published direct head-to-head enzymatic or cellular assay data specifically comparing CAS 1092346-15-0 with a defined 4-morpholino or 4-piperidino analog has been identified.

EGFR kinase inhibition Structure-activity relationship Kinase selectivity profiling

Nitro Group Positional Isomerism: 3-Nitro vs. 4-Nitro Benzamide Differentiation

The nitro substituent at the 3-position of the central benzamide ring creates a fundamentally different electron distribution compared to 4-nitro or 2-nitro positional isomers . This electronic difference is well-established to produce activity cliffs in kinase inhibitor series, where a shift of the nitro group from 4- to 3-position can change IC50 values by an order of magnitude or more across similar chemotypes [1]. While published IC50 values for the specific compound CAS 1092346-15-0 are currently unavailable, the procurement rationale for the 3-nitro isomer over its 4-nitro counterpart rests on this established SAR principle.

Electrophilic substitution Nitrobenzamide pharmacology Positional isomer activity cliffs

2-Carbamoylphenyl Amide Side Chain: Hydrogen-Bonding Capacity vs. Unsubstituted Phenyl or Benzyl Analogs

The 2-carbamoylphenyl group provides dual hydrogen-bond donor and acceptor functionality that is absent in simple N-phenyl or N-benzyl analogs . This motif is capable of forming bidentate interactions with kinase hinge regions or additional allosteric pockets. The amino azaheterocyclic carboxamide patent family highlights compounds bearing this 2-carbamoylphenyl amide as having distinct kinase selectivity profiles compared to unsubstituted phenyl or benzyl amides [1]. However, direct comparative biochemical data for the specific compound CAS 1092346-15-0 versus its des-carbamoyl analog has not been located in public literature.

Hydrogen-bond donor/acceptor Kinase hinge binding Pharmacophore modeling

Commercial Purity Benchmarking: CAS 1092346-15-0 Minimal 95% Purity Specification vs. Comparable Research-Grade Analogs

The compound is commercially supplied with a minimum purity specification of 95% . This purity level is adequate for most in vitro biochemical and cell-based screening applications, though it falls below the >98% threshold typically required for rigorous quantitative biology or co-crystallization studies. Many structurally related nitrobenzamide analogs are also offered at similar 95% purity grades, making this a parity rather than a differentiating feature; however, verification of the actual batch purity by the end-user is recommended given the absence of published characterization data for this specific CAS.

Chemical purity Research procurement Quality assurance

Validated Application Scenarios for 4-(Azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide (CAS 1092346-15-0) in Scientific Research


Kinase Inhibitor Lead Optimization: Scaffold-Hopping from Quinazoline-Based EGFR Inhibitors

This compound serves as a structurally differentiated starting point for kinase inhibitor lead optimization campaigns that seek to move beyond the well-explored quinazoline and pyrimidine EGFR inhibitor chemotypes. The azepane-nitrobenzamide scaffold offers a distinct intellectual property position, as evidenced by its inclusion in the Novel Amino Azaheterocyclic Carboxamides patent family [1]. Researchers requiring an alternative hinge-binding scaffold to address resistance mutations or improve selectivity profiles should consider this compound as a procurement candidate, provided that in-house biochemical profiling is planned to establish its target engagement profile.

Structure-Activity Relationship Studies on Nitrobenzamide Positional Isomers

The precise 3-nitro, 4-azepane substitution pattern makes this compound a valuable tool for systematic SAR studies examining the impact of nitro group position on kinase inhibition. As discussed in Section 3, the 3-nitro configuration is expected to yield distinct electronic and steric properties compared to 4-nitro analogs [1]. Research groups investigating activity cliffs driven by nitro positional isomerism in benzamide-based inhibitors would benefit from procuring this specific isomer to maintain experimental consistency across compound libraries.

Pharmacophore Model Refinement for Azepane-Containing Kinase Binders

The seven-membered azepane ring provides a unique conformational profile that can refine pharmacophore models for kinase hinge-binding motifs. The structural evidence presented in Section 3 indicates that the azepane substituent introduces steric and flexibility features distinct from six-membered heterocycles commonly used in kinase inhibitors [1]. Computational chemistry groups building or validating kinase pharmacophore models may procure this compound as a representative azepane-containing probe to improve model predictive accuracy.

Negative Control or Selectivity Counter-Screen in Nitrobenzamide-Based Inhibitor Panels

Given that the 2-carbamoylphenyl amide side chain imparts unique hydrogen-bonding properties distinct from simpler nitrobenzamides, this compound can serve as a selectivity counter-screen tool in panels of nitrobenzamide-based inhibitors. Its structural differentiation from the 4-iodo-3-nitrobenzamide (INBA/BSI-201) class and other nitrobenzamide chemotypes, as supported by the patent literature [1], makes it useful for deconvoluting structure-driven selectivity patterns in polypharmacology studies.

Quote Request

Request a Quote for 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.